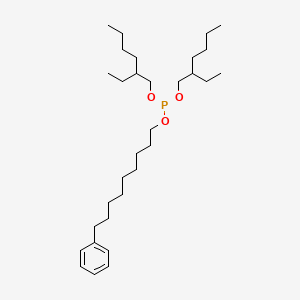

Bis(2-ethylhexyl) nonylphenyl phosphite

Description

Significance of Phosphite (B83602) Compounds in Material Science

Phosphite stabilizers are a class of organophosphorus compounds that play a crucial role in protecting polymers from oxidative degradation, particularly during high-temperature melt processing. amfine.comuvabsorber.com They are classified as secondary antioxidants or hydroperoxide decomposers. wikipedia.orgnih.gov The primary mechanism of polymer degradation is auto-oxidation, a free-radical chain reaction that produces hydroperoxides (ROOH). vinatiorganics.com These hydroperoxides are unstable and can decompose, creating new radicals that propagate further degradation. nih.gov

Phosphite antioxidants interrupt this cycle by reducing hydroperoxides to stable, non-radical alcohols. vinatiorganics.comuvabsorber.com In this process, the phosphite ester is oxidized to a phosphate (B84403). life-trialkyl.eu This sacrificial mechanism is highly effective at the elevated temperatures used in polymer extrusion and molding. amfine.com

The key functions and significance of phosphite compounds include:

Melt Flow and Color Stability: They preserve the polymer's melt viscosity and prevent discoloration (yellowing) during processing. amfine.com

Versatility: Phosphite stabilizers are compatible with a wide range of polymers, including polyolefins (polyethylene, polypropylene), polyvinyl chloride (PVC), styrenic polymers, and engineering plastics. vinatiorganics.comamfine.comvinatiorganics.com

Overview of Bis(2-ethylhexyl) Nonylphenyl Phosphite within the Broader Phosphite Class

This compound is a mixed alkyl-aryl phosphite stabilizer. Its structure contains two aliphatic 2-ethylhexyl groups and one aromatic nonylphenyl group attached to the phosphite ester. This specific combination of ligands gives it a unique balance of properties. The U.S. Environmental Protection Agency (EPA) lists the compound with the key identifiers shown in the table below. epa.gov

| Identifier | Value |

|---|---|

| Systematic Name | Phosphorous acid, bis(2-ethylhexyl) nonylphenyl ester |

| CAS Number | 67859-74-9 |

| Molecular Formula | C31H57O3P |

| Molecular Weight | 508.77 g/mol |

Within the broader class of phosphite stabilizers, compounds can be categorized based on their physical form (solid or liquid) and the nature of their organic ligands (alkyl, aryl, or mixed). amfine.comlife-trialkyl.eu For instance, Tris(nonylphenyl) phosphite (TNPP) is a widely used liquid aryl phosphite, while Tris(2,4-di-tert-butylphenyl) phosphite is a common solid, hindered aryl phosphite. uvabsorber.comlife-trialkyl.eu

This compound, as a liquid mixed-ligand phosphite, offers a profile that balances performance characteristics. The alkyl (2-ethylhexyl) groups can enhance compatibility with polyolefins, while the aryl (nonylphenyl) group contributes to its stabilizing efficiency. The structure-property relationship is a key consideration in phosphite development, balancing reactivity, hydrolytic stability, and compatibility. life-trialkyl.eu

Properties

CAS No. |

67859-74-9 |

|---|---|

Molecular Formula |

C31H57O3P |

Molecular Weight |

508.8 g/mol |

IUPAC Name |

bis(2-ethylhexyl) 9-phenylnonyl phosphite |

InChI |

InChI=1S/C31H57O3P/c1-5-9-21-29(7-3)27-33-35(34-28-30(8-4)22-10-6-2)32-26-20-15-13-11-12-14-17-23-31-24-18-16-19-25-31/h16,18-19,24-25,29-30H,5-15,17,20-23,26-28H2,1-4H3 |

InChI Key |

QTPFGULQDYEEOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COP(OCCCCCCCCCC1=CC=CC=C1)OCC(CC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Chemical Synthesis Routes for Bis(2-ethylhexyl) Nonylphenyl Phosphite (B83602)

The creation of Bis(2-ethylhexyl) nonylphenyl phosphite typically involves a multi-step process that allows for the specific, sequential attachment of the 2-ethylhexyl and nonylphenyl groups to a phosphorus atom. This controlled approach is essential to prevent the formation of undesired symmetrical phosphites (e.g., tris(2-ethylhexyl) phosphite or tris(nonylphenyl) phosphite) and to maximize the yield of the target mixed-ester product.

The most common and industrially significant method for synthesizing phosphite esters is the reaction of phosphorus trichloride (B1173362) (PCl₃) with alcohols and phenols. wikipedia.org For an unsymmetrical phosphite like this compound, this process requires a stepwise substitution of the chlorine atoms on the PCl₃ molecule.

The synthesis can be strategically planned in two primary ways:

Sequential Addition to PCl₃: The reaction begins by treating phosphorus trichloride with one of the hydroxy compounds. For instance, two equivalents of 2-ethylhexanol are reacted with one equivalent of PCl₃ to form the intermediate bis(2-ethylhexyl) phosphorochloridite. Subsequently, one equivalent of nonylphenol is added to react with the remaining P-Cl bond.

Alternative Sequential Addition: Conversely, one equivalent of nonylphenol can be reacted with PCl₃ first to produce nonylphenyl phosphorodichloridite, followed by the addition of two equivalents of 2-ethylhexanol.

The general steps for the first approach are outlined below:

Step 1: Formation of the Dichloridite Intermediate. One mole of nonylphenol is reacted with one mole of phosphorus trichloride. This reaction is typically performed in a solvent and at controlled temperatures to manage the exothermic release of heat and the evolution of hydrogen chloride (HCl) gas.

PCl₃ + C₁₅H₂₄O (Nonylphenol) → (C₁₅H₂₃O)PCl₂ + HCl

Step 2: Formation of the Final Phosphite. The resulting nonylphenyl phosphorodichloridite is then reacted with two moles of 2-ethylhexanol to substitute the remaining two chlorine atoms.

(C₁₅H₂₃O)PCl₂ + 2 C₈H₁₈O (2-Ethylhexanol) → P(OC₁₅H₂₃)(OC₈H₁₇)₂ + 2 HCl

Throughout this process, the removal of the byproduct, hydrogen chloride (HCl), is crucial. If not removed, HCl can react with the phosphite ester product, leading to cleavage of the ester bonds and formation of undesired side products. wikipedia.org

| Compound Type | Specific Name | Role in Synthesis |

|---|---|---|

| Phosphorus Halide | Phosphorus Trichloride (PCl₃) | Central phosphorus source |

| Alcohol | 2-Ethylhexanol | Source of 2-ethylhexyl groups |

| Phenol | Nonylphenol | Source of nonylphenyl group |

| Intermediate | Nonylphenyl phosphorodichloridite | Product of first esterification step |

| Byproduct | Hydrogen Chloride (HCl) | Removed to drive reaction forward |

To facilitate the esterification and manage the HCl byproduct, catalysts are often employed. The most common catalysts in this context are tertiary amines, such as triethylamine (B128534) or pyridine. wikipedia.orgaskiitians.com These organic bases play a dual role:

Catalysis: They can activate the phosphorus halide, making it more susceptible to nucleophilic attack by the alcohol or phenol. askiitians.com

Acid Scavenger: Their primary role is to neutralize the hydrogen chloride (HCl) generated during the reaction. The amine reacts with HCl to form a stable ammonium (B1175870) salt (e.g., triethylammonium (B8662869) chloride), which is typically insoluble in the reaction solvent and can be easily removed by filtration. wikipedia.org

The reaction, when mediated by a tertiary amine (R₃N), proceeds as follows: PCl₃ + 2 R'OH + R''OH + 3 R₃N → P(OR')₂(OR'') + 3 R₃NH⁺Cl⁻

The use of a base is particularly important for reactions involving alkyl alcohols. wikipedia.org While aromatic alcohols (phenols) can react without a base, its inclusion still serves to catalyze the reaction and ensure completion. wikipedia.org The choice and amount of the amine catalyst can be optimized for each step of the sequential substitution to account for differences in reactivity between the intermediates. organic-chemistry.org

Once the synthesis reaction is complete, the crude product mixture contains the desired this compound, the ammonium salt byproduct, and any unreacted starting materials or side products. A multi-step purification process is therefore necessary.

Filtration: The first step is typically the removal of the solid ammonium chloride salt. This is achieved by filtering the reaction mixture. The efficiency of this step is crucial to prevent chlorine contamination in the final product. google.com

Washing: The filtered liquid phase may then be washed, often with water or a mild aqueous base, to remove any remaining salts or water-soluble impurities. This is followed by separation of the organic and aqueous layers.

Distillation: To remove the solvent and any volatile impurities, the product is subjected to distillation, usually under reduced pressure to avoid thermal degradation of the phosphite ester.

Final Filtration/Treatment: Sometimes, a final filtration step using filter aids or treatment with activated carbon may be employed to remove fine particulates and trace color impurities, ensuring a clear, high-purity final product.

Mechanistic Aspects of Phosphite Formation

The formation of phosphite esters from phosphorus trichloride and alcohols/phenols proceeds through a series of nucleophilic substitution reactions at the phosphorus center. nih.govquora.com The phosphorus atom in PCl₃ is electrophilic due to the electron-withdrawing nature of the three chlorine atoms, making it a target for nucleophiles like the oxygen atom in an alcohol or phenol.

The mechanism involves the following key steps for each substitution:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (R-OH) attacks the electrophilic phosphorus atom of the phosphorus halide (e.g., PCl₃ or a phosphorochloridite intermediate). askiitians.comyoutube.com

Intermediate Formation: This attack leads to the formation of a transient, unstable pentavalent intermediate.

Leaving Group Departure: A chloride ion (Cl⁻) is expelled as a leaving group.

Deprotonation: The resulting protonated ester intermediate is deprotonated, typically by a base (like a tertiary amine) or another alcohol molecule, to yield the neutral phosphite ester and regenerate the catalyst or form HCl.

This sequence of nucleophilic attack and leaving group departure is repeated for each of the three chlorine atoms on the initial PCl₃ molecule. The reactivity of the P-Cl bonds changes with each substitution; the rate of esterification tends to decrease as more alkoxy/aryloxy groups are added to the phosphorus atom. google.com This difference in reactivity (ArOPCl₂ > (ArO)₂PCl > (ArO)₃P) allows for the controlled, stepwise synthesis of unsymmetrical phosphites if the reaction conditions are carefully managed. google.com

Degradation and Transformation Pathways of Bis 2 Ethylhexyl Nonylphenyl Phosphite

Hydrolytic Degradation Mechanisms

Hydrolysis is a significant degradation pathway for phosphite (B83602) esters, involving the cleavage of the P-O bond upon reaction with water. This process can be autocatalytic, as the acidic products formed can accelerate further decomposition.

The rate and extent of hydrolysis of phosphites are highly dependent on external environmental conditions. Key factors include temperature, moisture levels, and the pH of the surrounding medium.

Temperature : Elevated temperatures generally accelerate the rate of chemical reactions, including hydrolysis.

Humidity : The presence of water or moisture is a prerequisite for hydrolysis. High humidity during storage or in the end-use environment can promote the breakdown of hydrolytically sensitive phosphites.

pH Environment : The pH of the environment plays a crucial role. Both acidic and basic conditions can catalyze the hydrolysis of phosphites, often more effectively than neutral conditions. The formation of acidic phosphorous intermediates during the reaction can lead to autocatalyzed decomposition. A decrease in pH can catalyze the depletion of phosphite antioxidants.

Table 1: Influence of Environmental Conditions on Phosphite Hydrolysis

| Environmental Factor | Effect on Hydrolysis Rate | Description |

| Temperature | Increases | Higher temperatures provide more energy for the reaction, accelerating the cleavage of P-O bonds. |

| Humidity/Moisture | Increases | Water is a reactant in hydrolysis; greater availability leads to a higher reaction rate. |

| pH | Catalyzes (Acidic & Basic) | Both H+ and OH- ions can catalyze the breakdown of phosphite esters. Acidic byproducts can lead to autocatalysis. |

The molecular structure of the organic groups (ligands) attached to the phosphorus atom significantly impacts the compound's hydrolytic stability. For Bis(2-ethylhexyl) nonylphenyl phosphite, the ligands are two aliphatic 2-ethylhexyl groups and one aromatic nonylphenyl group.

Aromatic vs. Aliphatic Ligands : Aromatic phosphites (containing aryl groups) generally exhibit greater hydrolytic stability than their aliphatic (alkyl group) counterparts. The P-O bond in aryl phosphites is less susceptible to cleavage.

Steric Hindrance : Bulky substituents near the phosphorus atom can physically shield the P-O bonds from an incoming water molecule, thereby increasing hydrolytic stability. The branched structure of the 2-ethylhexyl group and the bulky nonylphenyl group contribute to the steric hindrance of this compound. Substituents in the ortho-position of an aromatic ring, in particular, enhance stability.

Table 2: General Effects of Ligand Structure on Hydrolytic Stability

| Structural Feature | Impact on Stability | Rationale |

| Aromatic Ligands (e.g., Nonylphenyl) | Higher Stability | The electron-withdrawing nature of the aryl ring can strengthen the P-O bond compared to aliphatic esters. |

| Aliphatic Ligands (e.g., 2-ethylhexyl) | Lower Stability | Generally more susceptible to hydrolysis than aromatic ligands. |

| Steric Hindrance (Bulky Groups) | Higher Stability | Large groups physically block the approach of water molecules to the reactive phosphorus center. |

Oxidative Transformation Processes

Organophosphites are effective antioxidants precisely because they are readily oxidized. This process is fundamental to their role in protecting materials from degradation.

The primary oxidative transformation pathway for trivalent phosphite esters is their conversion to the corresponding pentavalent organophosphate esters. In this reaction, the phosphorus atom is oxidized, forming a P=O double bond.

P(OR)₃ + [O] → O=P(OR)₃

For this compound, this transformation yields Bis(2-ethylhexyl) nonylphenyl phosphate (B84403). This oxidation product is often detected in environmental samples and in materials where the phosphite has been used as a stabilizer. Studies have shown that organophosphite antioxidants (OPAs) used in plastics can be oxidized to their corresponding organophosphate esters (OPEs), with the concentration of the OPEs sometimes being higher than the parent OPAs in the final product.

A key function of phosphite antioxidants is to decompose hydroperoxides (ROOH), which are unstable intermediates formed during the oxidative degradation of polymers. This decomposition occurs via a non-radical pathway, preventing the formation of aggressive free radicals that would otherwise continue the degradation chain reaction. In this process, the phosphite reduces the hydroperoxide and is itself oxidized to the phosphate ester.

The general order of reactivity for hydroperoxide decomposition shows that aliphatic phosphites react faster than aromatic phosphites, and reactivity decreases with increasing steric hindrance of the substituents.

Environmental Transformation Products and Their Formation

Through the processes of hydrolysis and oxidation, this compound can be converted into several transformation products in the environment. These products may have different properties and environmental fates than the parent compound.

The primary transformation products include:

Bis(2-ethylhexyl) nonylphenyl phosphate : Formed via oxidation. This is a major transformation product resulting from the antioxidant activity of the parent compound.

Hydrolysis Intermediates : Stepwise hydrolysis can lead to the formation of various phosphorous acid esters. The initial step would involve the loss of one of the organic ligands (either 2-ethylhexanol or nonylphenol) to form a hydrogen phosphonate.

Final Degradation Products : Complete hydrolysis would ultimately lead to the formation of phosphoric acid, 2-ethylhexanol, and nonylphenol. These individual components can then undergo further environmental degradation.

Table 3: Potential Transformation Products of this compound

| Transformation Product | Formation Pathway | Chemical Formula of Product |

| Bis(2-ethylhexyl) nonylphenyl phosphate | Oxidation | C₂₉H₅₃O₄P |

| (2-ethylhexyl) nonylphenyl hydrogen phosphite | Hydrolysis | C₂₃H₄₁O₃P |

| Bis(2-ethylhexyl) hydrogen phosphite | Hydrolysis | C₁₆H₃₅O₃P |

| 2-Ethylhexanol | Hydrolysis | C₈H₁₈O |

| Nonylphenol | Hydrolysis | C₁₅H₂₄O |

| Phosphoric Acid | Complete Hydrolysis | H₃PO₄ |

Analytical Techniques for Characterization and Quantification

Chromatographic Separation Methods

Chromatographic techniques are essential for separating Bis(2-ethylhexyl) nonylphenyl phosphite (B83602) from complex sample matrices prior to its detection and quantification. The choice of method depends on the volatility and polarity of the compound, as well as the required sensitivity and selectivity of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the high molecular weight and relatively low volatility of many phosphite antioxidants, including Bis(2-ethylhexyl) nonylphenyl phosphite, can present challenges for conventional GC-MS analysis. Techniques such as pyrolysis-GC-MS can be employed to overcome these limitations by thermally degrading the polymer matrix and releasing the additives for analysis.

In a typical GC-MS analysis of a polymer extract, the sample is injected into a heated inlet, where it is vaporized and transferred onto a chromatographic column by a carrier gas. The separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase within the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification of the compound.

For the analysis of phosphite additives, electron ionization (EI) is a common technique. The fragmentation pattern obtained can be used to identify the compound by comparing it to spectral libraries or by interpreting the fragmentation pathways. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confident identification of the elemental composition of the molecule and its fragments.

Table 1: Illustrative GC-MS Parameters for the Analysis of Phosphite Antioxidants

| Parameter | Value |

| GC System | Agilent 8890 GC |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 320 °C at 15 °C/min, hold for 10 min |

| Carrier Gas | Helium, 1.2 mL/min |

| MS System | Agilent 5977B MSD |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-800 m/z |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography is often the preferred method for the analysis of larger, less volatile, and thermally labile compounds like this compound. Coupling high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) provides a highly sensitive and selective analytical platform.

Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time, is typically employed to achieve optimal separation of a wide range of additives.

Advanced Ionization Techniques (APCI, ESI)

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most common ionization techniques used in LC-MS for the analysis of polymer additives.

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for relatively nonpolar to medium-polarity compounds that are thermally stable. In APCI, the eluent from the LC is nebulized into a heated chamber, where the solvent molecules are ionized by a corona discharge. These solvent ions then transfer a proton to the analyte molecules, resulting in protonated molecular ions [M+H]⁺. APCI is known to be a robust ionization technique with good sensitivity for organophosphorus compounds.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideal for polar and ionic compounds, and it can also be used for less polar compounds with the appropriate mobile phase additives. In ESI, a high voltage is applied to the eluent as it exits a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. ESI can produce singly or multiply charged ions, and the choice between ESI and APCI often depends on the specific analyte and matrix.

Multiple Reaction Monitoring (MRM) for Trace Analysis

For the quantification of trace levels of this compound, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the method of choice. MRM is a highly selective and sensitive technique that involves the selection of a specific precursor ion in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole. This process significantly reduces background noise and matrix interferences, allowing for very low detection limits.

The selection of precursor-to-product ion transitions is specific to the target analyte, providing a high degree of confidence in the identification and quantification.

Table 2: Hypothetical LC-MS/MS Parameters and MRM Transitions for this compound

| Parameter | Value |

| LC System | Shimadzu Nexera X2 UHPLC |

| Column | Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 100% B in 10 min, hold for 5 min |

| Flow Rate | 0.4 mL/min |

| MS System | Sciex Triple Quad 6500+ |

| Ionization Mode | APCI, Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion 1 (m/z) | Specific fragment of the nonylphenyl group |

| Product Ion 2 (m/z) | Specific fragment of the 2-ethylhexyl group |

| Collision Energy | Optimized for each transition |

High-Performance Liquid Chromatography (HPLC) with Complementary Detection

While MS detection is highly specific, HPLC can also be coupled with other detectors for the analysis of this compound, particularly for routine quality control where high sensitivity is not the primary requirement.

UV/Vis Detection: Many phosphite antioxidants contain aromatic rings that absorb ultraviolet (UV) light. An HPLC system equipped with a UV-Visible or Diode Array Detector (DAD) can be used for quantification. The wavelength of maximum absorbance for the nonylphenyl group would be selected for monitoring. However, this method may lack the specificity of MS detection, as other compounds in the sample may absorb at the same wavelength.

Evaporative Light Scattering Detection (ELSD): For compounds that lack a strong UV chromophore, ELSD is a useful alternative. ELSD is a universal detector that responds to any analyte that is less volatile than the mobile phase. The eluent from the HPLC is nebulized and the solvent is evaporated, leaving behind fine particles of the analyte that scatter a light beam. The amount of scattered light is proportional to the concentration of the analyte.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for determining the structure of organic molecules. ¹H NMR would provide information about the different types of protons present in the 2-ethylhexyl and nonylphenyl groups and their chemical environments. ³¹P NMR is particularly useful for organophosphorus compounds, as the chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state and the nature of the substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for P-O-C (aromatic and aliphatic) linkages, as well as C-H stretching and bending vibrations for the alkyl and aromatic moieties.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to confirm the presence of the aromatic nonylphenyl group, which will exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Degradation Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of this compound. researchgate.netscilit.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the molecule. nih.govpageplace.de For this specific phosphite, multinuclear NMR experiments, including ¹H, ¹³C, and ³¹P NMR, are particularly informative. dtic.mil

¹H NMR provides information on the number and types of protons, revealing the structure of the 2-ethylhexyl and nonylphenyl groups.

¹³C NMR helps to identify all unique carbon atoms in the molecule, confirming the presence of the aliphatic chains and the aromatic ring. dtic.mil

³¹P NMR is especially crucial as it is highly sensitive to the chemical environment of the phosphorus atom. The chemical shift of the phosphorus nucleus provides direct evidence of its oxidation state, making it an excellent tool for distinguishing between the parent phosphite (P(III)) and its oxidized phosphate (B84403) (P(V)) degradation product.

NMR is also a powerful tool for monitoring the degradation of this compound. nih.govresearchgate.netresearchgate.net Oxidation is a common degradation pathway for phosphite antioxidants, where they are converted to their corresponding phosphates. This transformation can be readily tracked by ³¹P NMR, where the appearance of a new signal at a chemical shift characteristic for phosphates indicates the extent of degradation. Quantitative NMR (qNMR) methods can be employed to determine the relative concentrations of the phosphite and its phosphate degradant in a sample over time. dtic.mil

Table 1: Predicted ¹H and ³¹P NMR Chemical Shifts for this compound and its Oxidized Product

| Compound | Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|---|

| This compound | ¹H | Aromatic (Nonylphenyl) | 6.8 - 7.2 |

| -OCH₂- (Ethylhexyl) | 3.8 - 4.1 | ||

| Aliphatic (Ethylhexyl & Nonyl) | 0.8 - 1.7 | ||

| ³¹P | Phosphite (P(III)) | ~130 - 140 | |

| Bis(2-ethylhexyl) nonylphenyl phosphate | ¹H | Aromatic (Nonylphenyl) | 6.8 - 7.2 |

| -OCH₂- (Ethylhexyl) | 3.9 - 4.2 | ||

| Aliphatic (Ethylhexyl & Nonyl) | 0.8 - 1.7 | ||

| ³¹P | Phosphate (P(V)) | ~ -1 to -10 |

Ultraviolet-Visible (UV/Vis) Spectroscopy Applications

Ultraviolet-Visible (UV/Vis) spectroscopy is a quantitative analytical technique that measures the absorption of light by a chemical substance at various wavelengths. asdlib.org For this compound, the nonylphenyl group contains an aromatic ring, which acts as a chromophore that absorbs UV light. This property allows for the direct quantification of the compound in solution. nih.gov By creating a calibration curve with standards of known concentration, the concentration of the phosphite in an unknown sample can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax), in accordance with the Beer-Lambert law. asdlib.org

Additionally, UV/Vis spectroscopy can be used for the indirect determination of the total phosphorus content. mt.comuns.ac.id This method involves the complete breakdown (digestion) of the organophosphorus compound into orthophosphate. analytik-jena.com The resulting phosphate is then reacted with a molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex. uns.ac.idresearchgate.net Subsequent reduction of this complex produces a intensely colored "molybdenum blue" species, whose absorbance is directly proportional to the original phosphorus concentration in the sample. asdlib.orgmt.com This colorimetric method is highly sensitive and widely used for quantifying trace levels of phosphorus. analytik-jena.com

Table 2: Example Calibration Data for UV/Vis Quantification of a Chromophoric Compound

| Standard Concentration (mg/L) | Absorbance at λmax |

|---|---|

| 1.0 | 0.152 |

| 2.5 | 0.378 |

| 5.0 | 0.755 |

| 7.5 | 1.130 |

| 10.0 | 1.510 |

Elemental Analysis and Advanced Mass Spectrometry

Advanced spectrometric techniques are indispensable for confirming the elemental composition and identifying the precise molecular weight of this compound and its transformation products, especially in complex matrices.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust technique for elemental analysis. ymerdigital.com It is not used to characterize the intact molecule but rather to accurately quantify the total phosphorus content in a sample. youtube.com The method requires a sample preparation step, typically acid digestion, to decompose the organic matrix and convert the organically bound phosphorus into a soluble inorganic form. fraunhofer.de

The resulting solution is introduced into a high-temperature argon plasma, which atomizes and excites the phosphorus atoms. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of phosphorus in the sample. fraunhofer.de ICP-OES offers high sensitivity, a wide linear dynamic range, and is relatively free from matrix interferences, making it a reliable method for quantifying the total amount of phosphite additive in a material. ymerdigital.comnih.gov

Table 3: Typical ICP-OES Operating Parameters for Phosphorus Determination

| Parameter | Setting |

|---|---|

| RF Power | 1300 W |

| Plasma Gas Flow | 15 L/min |

| Auxiliary Gas Flow | 0.2 L/min |

| Nebulizer Gas Flow | 0.8 L/min |

| Sample Uptake Rate | 1.5 mL/min |

| Wavelengths for P | 177.495 nm, 213.618 nm, 214.914 nm |

| Plasma Viewing | Axial or Radial |

High-Resolution Mass Spectrometry (HRMS) for Non-Target Screening

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), is a powerful tool for identifying and confirming the presence of known and unknown compounds. mdpi.comnih.gov In non-target screening, HRMS is used to scan a sample for all detectable compounds without a predefined list of targets. researchgate.netnih.gov

The key advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm). mdpi.com This precise mass measurement allows for the determination of a unique elemental formula for a detected ion. For this compound, HRMS can confirm its molecular formula by matching the measured accurate mass with the theoretical calculated mass. Furthermore, this technique is invaluable for identifying unknown degradation or transformation products. mdpi.comeeer.org By comparing the accurate masses of new peaks that appear in aged or stressed samples, potential molecular formulas for these novel compounds can be generated, providing critical clues to their structure and the degradation pathways involved.

Table 4: Theoretical Exact Masses of this compound and a Potential Transformation Product

| Compound | Molecular Formula | Transformation | Theoretical Monoisotopic Mass [M+H]⁺ |

|---|---|---|---|

| This compound | C₃₁H₅₇O₃P | Parent Compound | 524.4016 |

| Bis(2-ethylhexyl) nonylphenyl phosphate | C₃₁H₅₇O₄P | Oxidation Product | 540.3965 |

Direct Thermal Desorption Mass Spectrometry Techniques

Direct thermal desorption mass spectrometry (TD-MS) techniques, commonly coupled with gas chromatography (TD-GC-MS), offer a rapid and solvent-free method for analyzing additives directly from a solid polymer matrix. ifremer.frmdpi.com This approach involves placing a small amount of the material into a sample tube, which is then rapidly heated. nih.gov The heat causes volatile and semi-volatile compounds, such as this compound, to be released (desorbed) from the sample. chemrxiv.org

The desorbed compounds are then transferred by a carrier gas into the GC-MS system for separation and identification. mdpi.com This technique minimizes sample preparation, reducing the risk of contamination or analyte loss that can occur with solvent extraction methods. ifremer.fr It is particularly useful for quality control screening of materials to quickly confirm the presence of the phosphite additive or to identify other volatile organic compounds within the polymer.

Table 5: Illustrative Parameters for TD-GC-MS Analysis

| Stage | Parameter | Example Value |

|---|---|---|

| Thermal Desorption | Desorption Temperature | 280 °C |

| Desorption Time | 5 min | |

| Cryogenic Trap | Trapping Temperature | -10 °C |

| Trap Heating Rate | 60 °C/sec to 300 °C | |

| Gas Chromatography | Column Type | 5% Phenyl Polysiloxane |

| Oven Program | 50 °C (2 min), then 15 °C/min to 320 °C (5 min) | |

| Mass Spectrometry | Ionization Mode | Electron Ionization (EI) at 70 eV |

Sample Preparation and Quantification Challenges

The analysis of this compound, particularly within complex polymer matrices, presents several challenges in sample preparation and quantification. intertek.com The primary goal of sample preparation is to efficiently isolate the analyte from the matrix without altering its chemical structure. ifremer.fr

A significant challenge is the physical extraction of the additive from the polymer. intertek.com Common methods include solvent extraction and dissolution-precipitation. However, the choice of solvent is critical; it must effectively swell or dissolve the polymer to release the additive but must not cause the phosphite to degrade. Co-extraction of other polymer components, such as oligomers or other additives, can lead to complex sample mixtures that interfere with subsequent analysis. dntb.gov.ua

Quantification of phosphite antioxidants is also fraught with difficulties. nih.govresearchgate.net

Matrix Effects: During analysis by techniques like LC-MS or GC-MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.net

Analyte Instability: Phosphites are susceptible to oxidation, which can occur during sample preparation (e.g., due to heat or exposure to air) or in the analytical instrument itself. This degradation leads to an underestimation of the parent compound. mdpi.com

Lack of Standards: The availability of certified reference materials for this compound in various polymer matrices is limited, making it difficult to validate analytical methods and ensure the accuracy of results.

Isomeric Complexity: Commercial nonylphenol is a complex mixture of isomers. This complexity is transferred to the final phosphite product, resulting in a multitude of chromatographic peaks that can complicate peak integration and quantification.

Addressing these challenges often requires the development of matrix-specific methods, the use of internal standards (preferably isotopically labeled), and careful optimization of all analytical steps to minimize analyte degradation. mdpi.com

Extraction Methodologies (e.g., Solid-Phase Extraction)

The selection of an appropriate extraction methodology is critical for the successful analysis of "this compound". The choice depends on the physicochemical properties of the analyte and the nature of the sample matrix. Common goals are to achieve high recovery of the target analyte while minimizing the co-extraction of interfering matrix components.

Several techniques have been developed for the extraction of similar organophosphorus compounds and plasticizers from complex samples. These methods are often applicable to "this compound" due to structural similarities.

Solid-Phase Extraction (SPE): This is a widely used cleanup and concentration technique. For compounds similar to nonylphenol, a degradation product of related phosphites, SPE with C18 cartridges is employed as a cleanup step after initial solvent extraction. researchgate.net The analytical procedure for other xenobiotics involves ultrasonic extraction followed by a two-step solid-phase extraction clean-up and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to facilitate the extraction of analytes from solid samples into a solvent. It has been successfully applied for the determination of nonylphenols in marine sediments, involving an ultrasonic extraction step followed by SPE for cleanup. researchgate.net This approach is noted for being simple and rapid. researchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the extraction solvent, accelerating the extraction process. It has been used for the simultaneous determination of various endocrine-disrupting chemicals, including alkylphenols, in soils, sediments, and sewage sludge. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): This technique is a miniaturized sample preparation method where a small amount of extraction solvent is dispersed into the aqueous sample, forming a cloudy solution. It has been effectively used for extracting phthalates and bis(2-ethylhexyl) adipate (B1204190) from beverage samples before GC-MS analysis. researchgate.net

Solvent Extraction: Traditional solvent extraction is often the first step in sample preparation. For instance, hexane-acetone mixtures have been used to prepare extracts from multilayer plastic laminates for the analysis of tris(nonylphenyl)phosphite (TNPP) and its degradation product, nonylphenol. foodpackagingforum.org Similarly, ethanol (B145695) has been used to extract plasticizers like bis(2-ethylhexyl) phthalate (B1215562) (DEHP) from plant leaves, followed by column chromatography for isolation. chemrxiv.orgnih.gov

| Extraction Technique | Sample Matrix | Key Parameters / Findings | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Marine Sediments, Soil | Used as a two-step clean-up procedure after ultrasonic extraction for nonylphenols. Recovery rates were above 90%. | researchgate.net |

| Ultrasonic-Assisted Extraction (UAE) | Soils, Sediments | Combined with SPE for enrichment. Optimized for fortified soil samples with concentrations from 0.1 to 100 µg/g. | researchgate.net |

| Microwave-Assisted Extraction (MAE) | Soils, Sediments, Sewage Sludge | Used for simultaneous determination of various endocrine disruptors, including alkylphenols. | researchgate.net |

| Dispersive Liquid–Liquid Microextraction (DLLME) | Bottled Herbal Beverages | Showed low limits of detection (5.0–13 μg L−1) and good recoveries (82% to 111%) for phthalates and adipates. | researchgate.net |

| Solvent Extraction (Ethanol) | Plant Leaves (Capparis spinosa L.) | Followed by silica (B1680970) column chromatography and semi-preparative HPLC to isolate DEHT and DEHP. | nih.gov |

| Solvent Extraction (Hexane-Acetone) | Multilayer Plastic Laminates | Used for the analysis of tris(nonylphenyl)phosphite (TNPP) and nonylphenol by LC-MS/MS. | foodpackagingforum.org |

Mitigation of Matrix Effects in Quantitative Analysis

Quantitative analysis of trace organic compounds using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) is often hampered by matrix effects. chromatographyonline.combohrium.com Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. restek.comwiley.com This can lead to either signal suppression or enhancement, compromising the accuracy and reliability of quantitative results. chromatographyonline.comnih.gov

The complex nature of environmental and food samples makes them prone to causing significant matrix effects. nih.gov Therefore, assessing and mitigating these effects is a crucial step in method development for the quantification of "this compound".

Several strategies can be implemented to reduce or compensate for matrix effects:

Effective Sample Cleanup: The most direct approach is to remove interfering matrix components before instrumental analysis. nih.gov Techniques like Solid-Phase Extraction (SPE) are instrumental in cleaning up sample extracts. researchgate.net

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the target analyte. This approach helps to compensate for signal suppression or enhancement by ensuring that the standards and samples experience similar matrix effects. chromatographyonline.com The use of matrix-matched standards is shown to provide more accurate quantitative results for organophosphorus pesticides in ginseng root compared to solvent-based standards. chromatographyonline.com

Internal Standards: The use of an internal standard, particularly a stable isotope-labeled version of the analyte, is a powerful method to correct for matrix effects. The internal standard is added to the sample at the beginning of the analytical procedure and experiences similar matrix effects as the native analyte, allowing for accurate correction of the signal.

Instrumental and Chromatographic Optimization: Adjusting chromatographic conditions to better separate the analyte from interfering matrix components can reduce matrix effects. nih.gov Additionally, changing the type of ionization source in mass spectrometry may also help mitigate these effects. nih.gov

Chemometric Approaches: Advanced data analysis techniques can also be used to account for matrix effects. For instance, by analyzing the background ion signals in the mass spectra, it's possible to gain insight into the presence and extent of the matrix effect. wiley.com Partial least-squares (PLS) regression has been used to account for matrix effects in the analysis of pesticides, yielding significantly more accurate results compared to conventional solvent calibration. wiley.com

| Mitigation Strategy | Principle | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Effective Sample Cleanup (e.g., SPE) | Removes interfering co-extractives from the sample before analysis. | Directly reduces the source of matrix effects, potentially improving signal-to-noise. | May be time-consuming and can lead to analyte loss if not optimized. | nih.gov |

| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract to mimic the matrix effect in samples. | Effectively compensates for systematic signal suppression or enhancement. | Requires a representative blank matrix, which may not always be available. | chromatographyonline.com |

| Internal Standards (Isotope-Labeled) | An isotopically labeled analog of the analyte is added to samples and standards to normalize the analyte response. | Corrects for both matrix effects and variations in extraction recovery and instrument response. Considered the gold standard. | Labeled standards can be expensive and are not available for all analytes. | nih.gov |

| Chromatographic Optimization | Improves the separation of the analyte from co-eluting matrix components. | Can eliminate interference without extensive sample preparation. | May require longer analysis times or specialized columns. | restek.comnih.gov |

| Chemometrics (e.g., PLS Regression) | Uses multivariate statistical models based on background spectral data to predict and correct for matrix effects. | Can compensate for variable matrix effects between samples without needing a blank matrix. | Requires specialized software and expertise in chemometric analysis. | wiley.com |

Mechanistic Understanding of Bis 2 Ethylhexyl Nonylphenyl Phosphite in Polymer Stabilization

Antioxidant Activity and Radical Scavenging Mechanisms

Bis(2-ethylhexyl) nonylphenyl phosphite (B83602) functions as a secondary antioxidant, playing a crucial role in the stabilization of polymeric materials. Its primary mechanism involves the decomposition of hydroperoxides (ROOH), which are formed during the initial stages of polymer oxidation. These hydroperoxides are unstable and can break down into highly reactive radicals, such as alkoxy (RO•) and hydroxy (•OH) radicals, which propagate the degradation process. nih.gov Organophosphorus compounds like phosphites interrupt this cycle by reducing hydroperoxides to stable alcohols, thereby preventing the formation of these damaging radicals. uvabsorber.com This process involves the phosphite being oxidized to a phosphate (B84403). uvabsorber.comvinatiorganics.com

The inhibition of oxidative degradation by phosphite antioxidants is particularly effective at the high temperatures encountered during polymer processing. uvabsorber.comamfine.com During processing, polymers are exposed to heat, oxygen, and shear forces, which accelerate the formation of hydroperoxides. vinatiorganics.com Bis(2-ethylhexyl) nonylphenyl phosphite and similar phosphites act as efficient free radical scavengers, neutralizing peroxides before they can cause significant damage to the polymer backbone. vinatiorganics.com This sacrificial mechanism preserves the mechanical properties and prolongs the service life of the polymer. vinatiorganics.com The effectiveness of phosphites in this role is attributed to their ability to decompose hydroperoxide intermediates in the oxidation process. amfine.com

Table 1: Key Reactions in Phosphite Antioxidant Activity

| Reactant | Product(s) | Role of Phosphite |

| Hydroperoxide (ROOH) | Alcohol (ROH) + Phosphate | Hydroperoxide decomposer |

| Alkoxy Radical (RO•) | --- | Radical scavenger |

| Alkylperoxy Radical (ROO•) | --- | Radical scavenger |

This table provides a simplified overview of the primary roles of phosphite antioxidants in polymer stabilization.

The reactivity of phosphite antioxidants is significantly influenced by the steric and electronic nature of their substituent groups. researchgate.net The structure of the organic groups attached to the phosphorus atom determines the accessibility of the lone pair of electrons on the phosphorus, which is crucial for its antioxidant activity.

Steric Hindrance: Bulky substituent groups, such as the 2-ethylhexyl and nonylphenyl groups in this compound, can sterically hinder the approach of reactive species to the phosphorus atom. This can modulate the phosphite's reactivity. While some steric hindrance can enhance selectivity and stability, excessive hindrance might reduce its efficiency as a radical scavenger. mdpi.com

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents affects the electron density on the phosphorus atom. Electron-donating groups increase the nucleophilicity of the phosphorus, enhancing its ability to react with and decompose hydroperoxides. Conversely, electron-withdrawing groups can decrease this reactivity. The aromatic nonylphenyl group, for instance, influences the electronic environment of the phosphorus atom.

Research on various phosphite esters has shown that their stabilizing action is a result of several mechanisms, including oxidation by hydroperoxides and substitution by alkoxyl radicals. researchgate.net The rate of these reactions is dependent on the specific structure of the phosphite. researchgate.net

Synergistic Effects with Co-stabilizers

The performance of this compound is often significantly enhanced when used in combination with other types of stabilizers, a phenomenon known as synergism. nih.govnih.gov These combinations provide a more comprehensive stabilization system that addresses different aspects of the polymer degradation process. partinchem.com

A classic synergistic combination is the use of phosphite esters with primary antioxidants, such as hindered phenols. amfine.comnih.govnih.gov Hindered phenols function as chain-terminating antioxidants by donating a hydrogen atom to scavenge free radicals. vinatiorganics.compartinchem.com However, in this process, they are converted into phenoxy radicals, which can still participate in some reactions, and hydroperoxides can still form. nih.gov

Phosphites, acting as secondary antioxidants, complement the action of hindered phenols by decomposing these hydroperoxides into non-radical, stable products. uvabsorber.com This dual approach provides a more robust defense against polymer degradation. nih.gov Furthermore, it has been suggested that phosphites can regenerate the active form of the phenolic antioxidant from its oxidized state (e.g., a quinone), further extending the stabilization period. vinatiorganics.com This synergistic interaction leads to improved color stability and long-term heat stability of the polymer. uvabsorber.com The combination of phenolic and phosphite antioxidants has a notable influence on controlling the melt flow of polyolefins, indicating a synergistic operation. researchgate.net

Table 2: Synergistic Mechanism of Phosphites and Hindered Phenols

| Stabilizer Type | Primary Function | Interaction with Other Stabilizer |

| Hindered Phenol (Primary Antioxidant) | Scavenges free radicals by donating a hydrogen atom. | Can be regenerated by the phosphite antioxidant. |

| This compound (Secondary Antioxidant) | Decomposes hydroperoxides into stable alcohols. | Prevents the formation of new radicals that would consume the primary antioxidant. |

This interactive table illustrates the complementary roles of primary and secondary antioxidants in polymer stabilization.

In certain polymer formulations, particularly in PVC, this compound is used in conjunction with metal soap salts, such as calcium stearate (B1226849) and zinc stearate. ippi.ac.ir These metal soaps act as heat stabilizers and acid scavengers. goldstab.com

Role as a Chelating Agent and Acid Scavenger

Beyond its primary role as a hydroperoxide decomposer, this compound and other phosphites can also function as chelating agents and acid scavengers.

Chelating Agent: Trace metal ions, often present as residues from polymerization catalysts (e.g., titanium compounds), can accelerate polymer degradation by catalyzing the decomposition of hydroperoxides into free radicals. researchgate.net Phosphite esters can act as chelating agents, binding to these metal ions and deactivating their catalytic activity. This metal-complex forming ability is another important aspect of their stabilizing function. researchgate.net

Acid Scavenger: While metal soaps are the primary acid scavengers in many formulations, phosphites can also contribute to the neutralization of acidic species. The hydrolysis of phosphites can produce acidic phosphorus compounds, but under certain conditions, they can also react with and neutralize acids present in the polymer matrix. researchgate.netmdpi.com For instance, in the presence of acidic catalyst residues, phosphites can undergo reactions that consume these acids, thereby preventing them from promoting further degradation. researchgate.net Acid scavengers are also known to improve the stability of phosphites themselves against hydrolysis. mdpi.com

This compound: Applications in Advanced Polymer Systems

This compound is an organophosphite compound utilized as a secondary antioxidant and processing stabilizer in a wide array of polymeric materials. Its primary function is to protect polymers from degradation during high-temperature melt processing and to enhance the long-term thermal and oxidative stability of the final products. This is achieved through its ability to decompose hydroperoxides, which are key intermediates in the oxidative degradation cycle of polymers.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the properties of molecules like Bis(2-ethylhexyl) nonylphenyl phosphite (B83602), offering a balance between accuracy and computational cost.

DFT calculations are instrumental in determining the electronic properties that govern the antioxidant activity of phosphite stabilizers. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are predictive of a molecule's ability to donate or accept electrons. For a phosphite antioxidant, a higher HOMO energy indicates a greater propensity to donate electrons and scavenge oxidative radicals. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net

Theoretical studies on analogous phosphite esters often employ hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to compute these parameters. nih.gov The calculations reveal that the electron density is predominantly localized on the phosphorus and oxygen atoms, which are the primary sites of reactivity. The nonylphenyl and 2-ethylhexyl groups modulate the electronic properties through inductive and steric effects.

Below is a table of representative electronic reactivity parameters for Bis(2-ethylhexyl) nonylphenyl phosphite, as predicted by DFT calculations.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability for radical scavenging. |

| LUMO Energy | 1.2 eV | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical stability and reactivity. |

| Ionization Potential | 7.0 eV | Energy required to remove an electron; linked to antioxidant activity. |

| Electron Affinity | -0.8 eV | Energy released upon gaining an electron. |

Note: The values presented are illustrative and derived from typical DFT calculations for similar phosphite antioxidants.

The primary mechanism by which phosphite antioxidants function involves the reduction of hydroperoxides, a reaction that hinges on the cleavage and formation of chemical bonds. DFT calculations can be used to determine the Bond Dissociation Energies (BDEs) for the P-O bonds in the phosphite molecule. researchgate.net A lower BDE for the P-O bond facilitates the reaction with hydroperoxides, enhancing the stabilizing effect of the additive. The BDE is a critical parameter for assessing the antioxidant efficiency of the phosphite. opensciencepublications.com

Furthermore, DFT can model the potential energy surfaces of reaction pathways, such as the hydrolysis of the phosphite ester. winona.edu This is particularly important as hydrolysis can lead to the degradation of the stabilizer and the formation of acidic byproducts that may be detrimental to the polymer. By mapping the transition states and intermediates, researchers can understand the kinetics and thermodynamics of these degradation reactions. acs.org

The following table summarizes key bond dissociation energies for this compound, estimated from DFT simulations.

| Bond | Bond Dissociation Energy (kcal/mol) | Implication for Stability |

| P-O (Aryl) | 85 - 95 | Strength of the bond to the nonylphenyl group. |

| P-O (Alkyl) | 90 - 100 | Strength of the bond to the 2-ethylhexyl group. |

| C-H (Alkyl Chain) | 95 - 105 | Relevant for radical attack on the substituent groups. |

Note: These values are representative and based on computational studies of analogous organophosphorus compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for understanding the conformational behavior of this compound and its interactions within a polymer matrix.

The flexible 2-ethylhexyl and nonylphenyl groups of this compound allow for a multitude of spatial arrangements or conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations. nih.gov This is crucial as the shape of the molecule influences its compatibility and dispersion within the polymer.

MD simulations also provide detailed information about the intermolecular interactions between the phosphite additive and the polymer chains. nih.gov These interactions, which can be a combination of van der Waals forces and weaker electrostatic interactions, determine the miscibility and mobility of the additive in the polymer. A good understanding of these interactions is key to preventing issues like additive migration and blooming.

MD simulations can be employed to model the diffusion of small molecules, such as water or oxygen, through the polymer matrix and their approach to the phosphite additive. This information is vital for understanding the kinetics of degradation processes like hydrolysis and oxidation. mdpi.com By simulating the trajectories of these molecules, it is possible to estimate diffusion coefficients and predict the rate at which the additive might be consumed. nih.gov

Furthermore, MD simulations can shed light on how the presence of the phosphite additive affects the local dynamics of the polymer chains. The additive can act as a plasticizer, increasing the free volume and mobility of the polymer segments. Conversely, strong interactions between the additive and the polymer can lead to an anti-plasticization effect. These changes in polymer dynamics can have a significant impact on the mechanical properties of the final material.

Predictive Modeling for Performance and Stability

Predictive modeling combines data from quantum chemical calculations and molecular dynamics simulations with experimental results to develop models that can forecast the performance and stability of additives like this compound. These models are often based on quantitative structure-property relationships (QSPR) or machine learning algorithms. researchgate.net

For instance, a predictive model could be developed to correlate the calculated HOMO energy and P-O bond dissociation energy with the experimentally measured antioxidant efficiency of a series of phosphite stabilizers. Such a model would allow for the virtual screening of new candidate molecules, identifying those with the most promising properties before they are synthesized.

Kinetic models can also be developed to predict the long-term stability of the phosphite additive under various conditions. researchgate.net These models would incorporate reaction rate constants derived from DFT calculations and diffusion coefficients from MD simulations to forecast the concentration of the active stabilizer over time. This predictive capability is essential for estimating the service lifetime of polymeric materials. nih.gov

The development of robust predictive models is a key goal of computational studies, as it enables a more rational and efficient approach to the design of high-performance and durable polymer formulations.

Environmental Profile of this compound

The environmental fate and occurrence of organophosphite antioxidants (OPAs), a class of compounds including this compound, are of increasing interest due to their widespread use as stabilizers in polymeric materials. These additives are incorporated into plastics and rubber to prevent degradation during processing and throughout the product's lifecycle. useforesight.ionih.gov However, their potential to be released into the environment and form various byproducts necessitates a thorough examination of their environmental pathways and presence.

Environmental Fate and Occurrence Beyond Basic Contamination

While specific data on bis(2-ethylhexyl) nonylphenyl phosphite (B83602) is limited, research on analogous organophosphite antioxidants provides significant insight into its likely environmental behavior.

Bis(2-ethylhexyl) nonylphenyl phosphite is primarily used as a stabilizer and antioxidant in the manufacturing of various plastic and rubber products, such as PVC, polyethylene, and polypropylene. useforesight.ionih.gov The primary pathways for its release into the environment are linked to the lifecycle of these plastic products.

Leaching from Products: As an additive, the compound is not chemically bound to the polymer matrix. Consequently, it can leach or migrate from the final product during its use. This is a significant release pathway from materials like plastic food packaging and agricultural mulch films. nih.govnih.gov

Manufacturing and Processing: Release can occur during the industrial production and processing of polymers where these antioxidants are compounded into the raw materials. nih.gov

Waste Disposal: The disposal of plastic waste in landfills or through other means contributes to its dissemination. Over time, the compound can leach from deteriorating plastic materials into soil and groundwater.

Once released, these compounds can be distributed across various environmental compartments, including soil, water systems, and sediments, largely driven by their association with plastic particles and their inherent chemical properties. useforesight.io

Direct detection data for this compound in the environment is not widely documented. However, studies have frequently identified its structural analogs and likely degradation products in various environmental samples.

A closely related organophosphate ester (OPE), bis-(2-ethylhexyl)-phenyl phosphate (B84403) (BEHPP) , which is an oxidized form of a similar phosphite, has been identified as an abundant contaminant in indoor dust. nih.gov Further studies confirmed BEHPP as a ubiquitous contaminant in surface soils across agricultural, commercial, industrial, and residential areas. nih.gov Its detection suggests that the parent phosphite compounds are present in consumer products and are being released and transformed in the environment.

Organophosphite antioxidants (OPAs) and their corresponding oxidized byproducts (OPEs) have been detected in a range of matrices, indicating a widespread environmental presence.

Interactive Data Table: Detection of Related Organophosphorus Compounds in Various Matrices

| Compound Class | Specific Compound/Product | Matrix | Concentration Range | Reference |

| Organophosphate Ester (OPE) | Bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) | Indoor Dust | Abundant contaminant | nih.gov |

| Organophosphate Ester (OPE) | Bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) | Surface Soil | nd-7.05 ng/g dw (Median: 0.455 ng/g dw) | nih.gov |

| Organophosphite Antioxidants (OPAs) | Σ3 OPAs | Plastic Food Packages | nih.gov | |

| Organophosphate Esters (OPEs) | Σ3 OPEs | Plastic Food Packages | 196-831 ng/g | nih.gov |

| OPAs + OPEs | ΣOPAs + ΣOPEs | Dairy Food | 18.3-28.9 ng/mL | nih.gov |

| OPAs + OPEs | ΣOPAs + ΣOPEs | Cooking Oils | 32.7-60.9 ng/mL | nih.gov |

| Organophosphite Antioxidants (OPAs) | Σ6 OPAs | Film-Mulching Soil | Median: 2.66 ng/g | nih.gov |

| Organophosphate Esters (OPEs) | Σ5 OPEs | Film-Mulching Soil | Median: 100 ng/g | nih.gov |

| Degradation Product | 4-Nonylphenol (B119669) (from TNPP) | Aquatic Sediment, Rivers, Lakes | Presence confirmed | researchgate.net |

This compound can degrade in the environment through two principal pathways: oxidation and hydrolysis. These processes transform the parent compound into more stable or different chemical entities.

Oxidation: Organophosphite antioxidants are designed to be readily oxidized. nih.gov In this process, the central phosphorus atom is oxidized from a phosphite (P(III)) to a phosphate (P(V)). This reaction converts the antioxidant into its corresponding organophosphate ester (OPE). nih.gov For this compound, this pathway would yield bis(2-ethylhexyl) nonylphenyl phosphate . The detection of similar OPEs like BEHPP in soil and dust strongly supports this as a primary transformation pathway. nih.govresearchgate.net This oxidation can occur during polymer processing, product use, and after environmental release. nih.govnih.gov

Hydrolysis: Phosphite esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bonds. nih.govmmu.ac.uk For this compound, hydrolysis can lead to the formation of 4-nonylphenol (NP) and 2-ethylhexanol . The release of 4-nonylphenol is a significant environmental concern, as it is a known endocrine disruptor that can interfere with the hormonal systems of wildlife. useforesight.iouseforesight.io The hydrolysis of the related compound, tris(nonylphenyl) phosphite (TNPP), is a well-documented source of nonylphenol in the environment. useforesight.ioresearchgate.net

Table: Potential Degradation Pathways and Byproducts

| Degradation Pathway | Reactant | Resulting Byproduct(s) | Environmental Significance |

| Oxidation | Oxygen | Bis(2-ethylhexyl) nonylphenyl phosphate | Formation of a more stable organophosphate ester (OPE), which may persist in the environment. nih.gov |

| Hydrolysis | Water | 4-Nonylphenol, 2-Ethylhexanol | Release of 4-nonylphenol, a known endocrine-disrupting compound with ecological risks. useforesight.iouseforesight.io |

Specific data on the industrial traceability and cross-contamination of this compound is scarce. However, the analysis of complex materials like plastics presents general challenges. The presence of degradation products and non-intentionally added substances (NIAS) can complicate efforts to trace a contaminant back to its source. researchgate.net

For example, in food packaging analysis, it can be difficult to determine whether a detected substance like 4-nonylphenol originated from the degradation of a specific phosphite antioxidant or was introduced from other sources, such as printing inks or adhesives used in the packaging assembly. researchgate.net This ambiguity makes it challenging to pinpoint the exact source of contamination without highly specific analytical methods and comprehensive knowledge of all materials used in the industrial process.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Bis(2-ethylhexyl) nonylphenyl phosphite in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification between nonylphenol and 2-ethylhexyl phosphite under inert conditions to prevent oxidation. Purification can be achieved via column chromatography using non-polar solvents. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/³¹P) to confirm ester linkages, Fourier-transform infrared spectroscopy (FTIR) for functional group identification, and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) can further validate molecular weight .

Q. What safety protocols should be followed for handling and storing this compound?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Store in airtight, chemically resistant containers under inert gas (e.g., nitrogen) to minimize hydrolysis or oxidation. Avoid proximity to strong oxidizers and moisture. Stability tests under controlled humidity (e.g., 40–60% RH) and temperature (e.g., 4°C) can guide long-term storage conditions .

Q. Which analytical techniques are most effective for quantifying this compound in experimental matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is optimal for quantification. Prepare calibration curves using purified standards, and employ internal standards (e.g., triphenyl phosphate) to correct for matrix effects. For trace analysis, gas chromatography-mass spectrometry (GC-MS) with derivatization may enhance sensitivity .

Advanced Research Questions

Q. How can researchers assess the hydrolytic and oxidative stability of this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated aging studies by exposing the compound to controlled temperatures (e.g., 25–60°C), humidity levels (e.g., 30–90% RH), and UV light. Monitor degradation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Kinetic modeling (e.g., Arrhenius plots) can predict shelf life. Compare results with structurally similar phosphates/phosphites to identify stability trends .

Q. What experimental designs are suitable for investigating interactions between this compound and other organophosphorus compounds in mixed systems?

- Methodological Answer : Use factorial design of experiments (DoE) to evaluate synergistic/antagonistic effects. Variables may include molar ratios, solvent polarity, and reaction time. Analyze mixtures via ³¹P NMR to track chemical shifts indicative of interactions. Computational modeling (e.g., density functional theory) can predict binding affinities or reactivity pathways .

Q. How should researchers resolve contradictory data in studies evaluating the extraction efficiency of this compound for metal ions?

- Methodological Answer : Systematically isolate variables such as pH, ionic strength, and counterion effects. Validate extraction efficiency using inductively coupled plasma optical emission spectroscopy (ICP-OES) and compare with established extractants like bis(2-ethylhexyl) phosphate (HDEHP). Apply multivariate regression to identify confounding factors. Reconcile discrepancies by referencing thermodynamic models (e.g., partition coefficients) .

Methodological Considerations

- Theoretical Frameworks : Link studies to organophosphorus chemistry principles, such as the Hard-Soft Acid-Base (HSAB) theory for metal-ligand interactions .

- Data Validation : Cross-reference findings with databases like PubChem or Reaxys for physicochemical property comparisons .

- Ethical Compliance : Adhere to institutional guidelines for waste disposal, particularly for phosphite derivatives, which may generate toxic phosphoric acids upon degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.